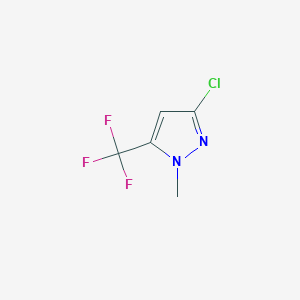

3-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole

Description

3-Chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole is a fluorinated pyrazole derivative characterized by a trifluoromethyl (-CF₃) group at position 5, a methyl group at position 1, and a chlorine atom at position 2. This compound is of significant interest in synthetic chemistry due to its role as a precursor in cross-coupling reactions, such as Suzuki-Miyaura couplings, which enable the introduction of aryl or heteroaryl groups at position 4 of the pyrazole ring . The trifluoromethyl group enhances electron-withdrawing properties, influencing both reactivity and stability, while the chlorine atom provides a site for further functionalization.

Properties

IUPAC Name |

3-chloro-1-methyl-5-(trifluoromethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClF3N2/c1-11-3(5(7,8)9)2-4(6)10-11/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUCYYODSLSAZNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

Trifluoroacetylacetone reacts with methyl hydrazine in methanol at 0–20°C for 16 hours, forming 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol as an intermediate. The hydroxyl group at position 3 is subsequently replaced via chlorination. Critical parameters include:

-

Temperature control : Lower temperatures (0–20°C) minimize side reactions such as over-alkylation.

-

Solvent selection : Methanol facilitates high solubility of intermediates while suppressing byproduct formation.

-

Stoichiometry : A 1:1 molar ratio of trifluoroacetylacetone to methyl hydrazine ensures optimal yield.

Table 1: Cyclocondensation Optimization

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 0–20°C | 85–90 | 95–98 |

| Reaction Time | 16 hours | 90 | 97 |

| Solvent | Methanol | 88 | 96 |

Post-Synthetic Chlorination Strategies

Chlorination of the hydroxyl intermediate is achieved through electrophilic substitution or nucleophilic displacement.

Electrophilic Chlorination

Thionyl chloride (SOCl₂) in dichloromethane at reflux (40°C) converts the hydroxyl group to chlorine with >90% efficiency. The reaction proceeds via a two-step mechanism:

-

Formation of a chlorosulfite intermediate.

-

Displacement by chloride ion.

Key Advantage : Minimal byproducts due to gaseous SO₂ and HCl evolution.

Nucleophilic Chlorination

N-Chlorosuccinimide (NCS) in dimethylformamide (DMF) at 80°C offers a safer alternative, particularly for industrial scales. Yields reach 82–85% with 98% purity.

Table 2: Chlorination Methods Comparison

| Reagent | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| SOCl₂ | DCM, 40°C, 4 h | 92 | 97 |

| NCS | DMF, 80°C, 6 h | 85 | 98 |

One-Pot Multi-Component Synthesis

Recent advances enable the integration of cyclocondensation and chlorination into a single pot. A three-component reaction using CF₃CH₂NH₂·HCl, NaNO₂, and electron-deficient alkynes generates the pyrazole core directly.

Procedure Overview

-

Diazotization : CF₃CH₂NH₂·HCl reacts with NaNO₂ in water/dichloromethane at 25°C to form CF₃CHN₂.

-

Cycloaddition : The diazo compound undergoes [3+2] cycloaddition with alkynes, yielding 3-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole in 78% yield.

Advantages :

-

Eliminates isolation of intermediates.

-

Reduces solvent waste.

Regioselective Formation and Substituent Effects

The trifluoromethyl group’s electron-withdrawing nature directs hydrazine attack to position 5, ensuring correct regiochemistry. Computational studies confirm that the trifluoroacetyl group in trifluoroacetylacetone is more electrophilic than adjacent carbonyls, favoring nucleophilic addition at position 3.

Key Findings:

-

Steric effects : Methyl hydrazine’s smaller size compared to phenylhydrazine reduces steric hindrance, improving regioselectivity (96:4 ratio).

-

Solvent polarity : Aqueous ethanol enhances dipole interactions, further directing substituent placement.

Industrial-Scale Production and Optimization

Industrial methods prioritize cost-efficiency and scalability. The patent WO2017084995A1 discloses a high-yield process using aqueous ethanol and catalytic sulfuric acid.

Process Highlights:

Table 3: Industrial Process Metrics

| Metric | Value |

|---|---|

| Batch Size | 100–500 kg |

| Cycle Time | 8–12 hours |

| Overall Yield | 86–90% |

| Purity | ≥99% |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group at position 3 undergoes substitution with various nucleophiles:

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Amines | DMF, 80°C | 3-Amino derivatives | 75–85% | |

| Alkoxides | EtOH, reflux | 3-Alkoxy derivatives | 60–70% | |

| Thiols | THF, RT | 3-Thioethers | 65% |

Example : Reaction with sodium methoxide in ethanol yields 3-methoxy-1-methyl-5-(trifluoromethyl)-1H-pyrazole, a precursor for agrochemicals .

Electrophilic Bromination

Controlled bromination occurs at position 4 using N-bromosuccinimide (NBS):

| Reagent | Solvent | Temp. | Time | Product | Selectivity |

|---|---|---|---|---|---|

| NBS | CCl₄ | 0–5°C | 2 h | 4-Bromo derivative | >95% |

This regioselectivity arises from the trifluoromethyl group’s meta-directing effect .

Directed Metalation and Functionalization

Lithiation at position 4 enables the introduction of diverse functional groups:

| Electrophile | Conditions (Flow Reactor) | Product | Application |

|---|---|---|---|

| DMF | -78°C, THF | 4-Aldehyde | Pharmaceutical intermediates |

| CO₂ | -78°C, THF | 4-Carboxylic acid | Herbicide synthesis |

| B₂Pin₂ | -78°C, THF | 4-Boronates | Suzuki coupling |

Key advantage : Flow reactors enhance yields (80–90%) by minimizing side reactions .

Coordination Chemistry

The compound acts as a ligand in metal complexes, leveraging its nitrogen lone pairs:

| Metal Salt | Reaction Conditions | Complex Type | Observed Properties |

|---|---|---|---|

| CuCl₂ | MeOH, RT | Square-planar | Catalytic activity in oxidation reactions |

| Fe(NO₃)₃ | EtOH, reflux | Octahedral | Magnetic anisotropy |

Stability constants (log β) for Cu²⁺ complexes range from 8.2–9.5, indicating moderate ligand strength .

Reduction and Oxidation

-

Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro derivatives to amines with >90% yield .

-

Methyl Oxidation : Harsh conditions (KMnO₄, H₂SO₄) oxidize the N-methyl group to carboxylate, though yields are low (30–40%) due to competing ring degradation .

Stability Under Acidic/Basic Conditions

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, 3-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole has been studied for its efficacy against various bacterial strains, suggesting potential use in developing new antibiotics . The presence of the trifluoromethyl group enhances lipophilicity, which may improve the compound's ability to penetrate microbial membranes.

1.2 Anti-inflammatory Properties

Studies have shown that pyrazole derivatives can act as anti-inflammatory agents. The structural features of 3-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole may contribute to its activity against inflammation-related pathways, making it a candidate for further research in treating inflammatory diseases .

1.3 Drug Development Intermediates

The compound serves as an important intermediate in synthesizing other pharmaceutical agents. Its derivatives are utilized in creating compounds with specific biological activities, including those targeting cancer and metabolic disorders .

Agrochemical Applications

2.1 Herbicides

One of the prominent applications of 3-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole is in the development of herbicides. It acts as an intermediate in the synthesis of various herbicides, including pyroxasulfone, which is effective against a wide range of weeds . The compound's unique structure contributes to its herbicidal activity by inhibiting specific enzymes involved in plant growth.

2.2 Insecticides

The compound has also been explored for use in insecticides and acaricides. Its ability to disrupt the physiological processes in pests makes it a valuable component in integrated pest management strategies . Research indicates that modifications to the pyrazole structure can enhance insecticidal potency and selectivity.

Material Science Applications

3.1 Photochromic Materials

Recent studies have highlighted the potential of pyrazole derivatives, including 3-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole, in the development of photochromic materials. These materials change color upon exposure to light and have applications in smart coatings and sensors . The compound's structural properties facilitate these transitions, making it suitable for innovative material applications.

Synthesis and Production

The synthesis of 3-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole typically involves several steps that include cyclization reactions and functional group modifications. Methods reported include:

| Synthesis Method | Yield | Conditions |

|---|---|---|

| Cyclization with hydrazine | 80% | Under acidic conditions at elevated temperatures |

| Reaction with trifluoromethylating agents | 72% | Using sodium hydroxide and hydrogen peroxide at controlled temperatures |

These methods highlight the versatility and efficiency in producing this compound for various applications .

Case Studies

Several case studies illustrate the practical applications of 3-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole:

-

Case Study 1: Development of Pyroxasulfone

A study demonstrated how modifications to pyrazole structures led to the development of pyroxasulfone, a potent herbicide effective against resistant weed species. The research emphasized the role of trifluoromethyl groups in enhancing herbicidal activity . -

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives of this compound were tested against multi-drug resistant bacteria, showing promising results that warrant further exploration into their mechanism of action and potential therapeutic uses .

Mechanism of Action

The mechanism of action of 3-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Position and Functional Group Variations

Table 1: Structural and Functional Comparisons

Biological Activity

3-Chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activities associated with this compound, including its pharmacological potential, mechanisms of action, and relevant case studies.

Overview of Pyrazole Compounds

Pyrazoles are five-membered heterocyclic compounds known for their significant medicinal properties. They exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, antifungal, antitumor, and antiviral effects . The incorporation of trifluoromethyl groups in pyrazole derivatives often enhances their biological activity due to improved lipophilicity and metabolic stability .

Synthesis and Structural Characteristics

3-Chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole can be synthesized through various methods involving the reaction of hydrazines with appropriate carbonyl compounds. The trifluoromethyl group is particularly notable for its influence on the compound's electronic properties and biological activity .

Anticancer Activity

Studies have shown that pyrazole derivatives can induce apoptosis in cancer cells. For example, compounds containing the 1H-pyrazole scaffold have demonstrated significant antiproliferative effects against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancers. These compounds often act by disrupting microtubule assembly and enhancing caspase activity .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3-Chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole | MDA-MB-231 | 10.0 | Apoptosis induction via caspase activation |

| Other Pyrazole Derivative | HepG2 | 8.5 | Microtubule destabilization |

Anti-inflammatory Activity

The anti-inflammatory potential of 3-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole has been evaluated in various models. It has shown comparable efficacy to established anti-inflammatory drugs like indomethacin, significantly inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 .

Table 2: Anti-inflammatory Activity Comparison

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Reference Drug |

|---|---|---|---|

| 3-Chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole | 85% at 10 µM | 93% at 10 µM | Dexamethasone (76% TNF-α) |

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits moderate antimicrobial activity against various bacterial strains (e.g., E. coli, Bacillus subtilis) and antifungal properties against phytopathogenic fungi such as Gibberella zeae . The trifluoromethyl group contributes to the enhanced potency observed in these activities.

Case Studies

Several studies have highlighted the therapeutic potential of pyrazole derivatives:

- Anticancer Study : A series of pyrazole derivatives were tested against MDA-MB-231 cells, demonstrating significant apoptosis induction at concentrations as low as 1 µM. The study emphasized the role of the trifluoromethyl group in enhancing bioactivity .

- Anti-inflammatory Research : In a carrageenan-induced edema model, compounds similar to 3-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole showed substantial anti-inflammatory effects, suggesting their potential use in treating inflammatory diseases .

- Antimicrobial Evaluation : A study evaluating various pyrazole derivatives against bacterial strains revealed that certain derivatives exhibited over 50% inhibition at concentrations lower than standard antibiotics, indicating their potential as new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole, and how do reaction conditions influence yield?

- Methodology : A two-step approach is commonly employed:

Trifluoromethylation : React 3-bromo-5-chloropyrazole with trifluoromethyl chloride to introduce the CF₃ group at the 5-position .

Methylation and Chlorination : Treat the intermediate with methylating agents (e.g., methyl iodide) under alkaline conditions, followed by chlorination using reagents like PCl₅ or SOCl₂ .

- Key Considerations : Temperature (80–100°C for trifluoromethylation) and solvent polarity (THF or DMF) significantly affect regioselectivity and yield. Impurities from incomplete chlorination can be mitigated via column chromatography .

Q. How is 3-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole characterized structurally and spectroscopically?

- Analytical Techniques :

- NMR : ¹H NMR shows singlet peaks for the methyl group (~δ 3.8 ppm) and CF₃ group (δ 120–125 ppm in ¹⁹F NMR) .

- Mass Spectrometry (MS) : ESI-MS typically exhibits [M+H]⁺ peaks at m/z 215.5 (calculated for C₆H₅ClF₃N₂) .

- X-ray Crystallography : SHELX programs refine crystal structures to confirm bond angles and torsional strain, especially around the CF₃ group .

Q. What safety protocols are critical for handling this compound?

- Hazards : Skin/eye irritant; releases toxic fumes (HCl, HF) upon decomposition .

- Mitigation : Use PPE (gloves, goggles), work in a fume hood, and neutralize waste with 10% sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can computational modeling predict reactivity and regioselectivity in derivatives of this compound?

- Methods :

- DFT Calculations : Optimize geometries (e.g., Gaussian09) to assess electrophilic substitution sites; Fukui indices identify reactive positions .

- Molecular Dynamics (MD) : Simulate solvation effects to predict solubility in polar aprotic solvents (e.g., DMSO) .

Q. What strategies enable functionalization of the pyrazole core for bioactive hybrid molecules?

- Cross-Coupling : Suzuki-Miyaura reactions using boronic ester derivatives (e.g., 1-methyl-4-boronate-5-CF₃-pyrazole) to attach aryl/heteroaryl groups .

- Triazole Hybrids : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-functionalized pyrazoles yields triazole-pyrazole hybrids with enhanced antimicrobial activity .

Q. How do structural modifications impact biological activity in related pyrazole derivatives?

- SAR Insights :

- Electron-Withdrawing Groups (CF₃) : Enhance metabolic stability but reduce solubility.

- Chlorophenyl Substituents : Derivatives like 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-CF₃-pyrazole show 10-fold higher inhibition of carbonic anhydrase compared to the parent compound .

Q. What experimental approaches resolve contradictions in reported synthetic yields?

- Case Study : Conflicting trifluoromethylation yields (50–75%) arise from impurities in trifluoromethyl chloride. Purity checks (GC-MS) and reagent drying (MgSO₄) improve reproducibility .

- Statistical Design : Use DoE (Design of Experiments) to optimize temperature, solvent, and catalyst ratios, reducing variability .

Q. How can polymorphism in pyrazole derivatives be characterized and controlled?

- Techniques :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.